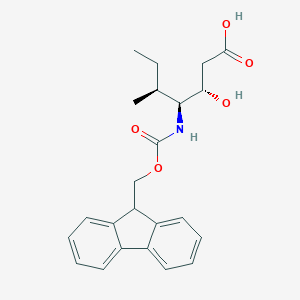
(3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multiple steps starting from basic amino acids like L-Leucine, through protection of amino and carboxyl groups, nucleophilic substitution, stereoselective reduction, and finally deprotection processes. For instance, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, a related compound, was achieved in a 33.6% overall yield through such a multi-step process (Jin Yin, 2015).
Molecular Structure Analysis
The molecular structure of compounds like "(3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid" involves chiral centers, which play a crucial role in their biological activity and chemical behavior. The stereoselective synthesis of threo-3-hydroxy-4-amino acids from L-leucine illustrates the importance of chiral centers in molecular structure and function (T. Katsuki*, M. Yamaguchi, 1976).
Chemical Reactions and Properties
The chemical properties of such compounds include their reactivity towards specific reagents and conditions. For example, the synthesis of novel stable fluorophores for biomedical analysis demonstrates the utility of specific chemical reactions in creating useful derivatives for research and application (Junzo Hirano et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various fields. Studies like the synthesis and incorporation of novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides provide insight into these aspects by discussing the stability and reactivity of the synthesized compounds (F. Fernandez et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, interaction with other molecules, and functional group behavior, are essential for understanding the utility and applications of these compounds. Research on reversible protecting groups for the amide bond in peptides indicates the importance of chemical properties in synthesizing and manipulating complex molecules (T. Johnson et al., 1993).
科学的研究の応用
Chlorogenic Acid (CGA) - A Pharmacological Review
Chlorogenic Acid (CGA) is a phenolic compound with diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA has been studied for its role in modulating lipid metabolism and glucose, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review encourages further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive, suggesting potential applications in reducing medicinal costs and synthetic antibiotic use (Naveed et al., 2018).
Phosphonic Acid - Preparation and Applications
Phosphonic acids, characterized by their bioactive properties and applications in bone targeting, supramolecular or hybrid materials, functionalization of surfaces, and as drug or pro-drug candidates, demonstrate the wide-ranging applicability of structurally complex acids in various fields, including chemistry, biology, and physics. This comprehensive review outlines the synthesis methods and multifaceted applications of phosphonic acids, underlining their importance in numerous research projects (Sevrain et al., 2017).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic Acid (LEV), a biomass-derived chemical, is highlighted for its potential in synthesizing a variety of value-added chemicals and drugs. Its role in cancer treatment, medical materials, and other medical fields showcases the versatility and significance of naturally sourced compounds in advancing therapeutic applications and drug synthesis, offering a cleaner, cost-effective approach to drug development (Zhang et al., 2021).
Hydroxy Acids in Cosmetics and Dermatology
The use of hydroxy acids, such as α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, in cosmetic and therapeutic formulations for skin benefits, including their safety and effects on sun-exposed skin, is extensively reviewed. This work emphasizes the importance of understanding the biochemical mechanisms of action of these compounds and their applications in treating skin conditions like photoaging, acne, and psoriasis (Kornhauser et al., 2010).
Reactive Carbonyl Species (RCS) and Chronic Diseases
This comprehensive review on RCS, such as hexanal and malondialdehyde, discusses their sources, types, detection techniques, and therapeutic management in relation to chronic diseases. It underscores the significance of RCS in cellular damage and their connection to various diseases, including cancer and cardiovascular diseases, presenting an overview of therapeutic approaches and the role of nanoparticles in managing RCS-related conditions (Fuloria et al., 2020).
特性
IUPAC Name |
(3S,4S,5S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-3-14(2)22(20(25)12-21(26)27)24-23(28)29-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,22,25H,3,12-13H2,1-2H3,(H,24,28)(H,26,27)/t14-,20-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHRPXQGSVSFOG-FSJXIACGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
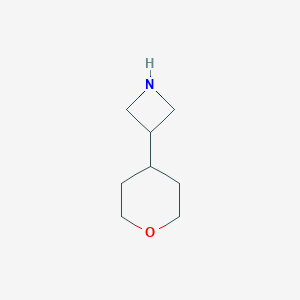
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
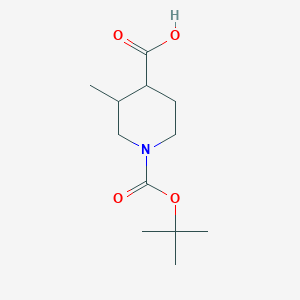
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
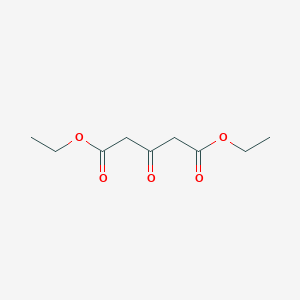
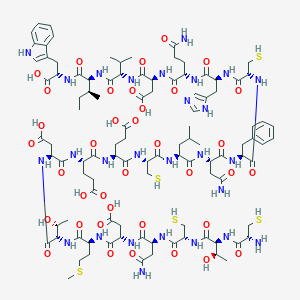
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
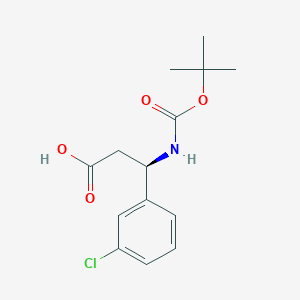
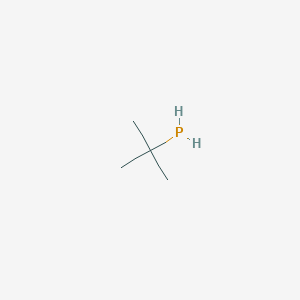
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)


